Lobatin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

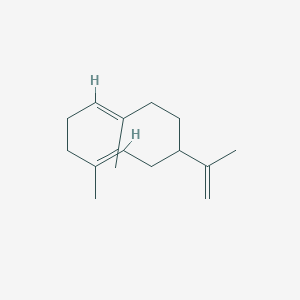

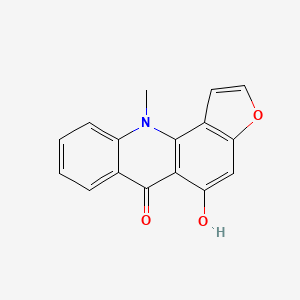

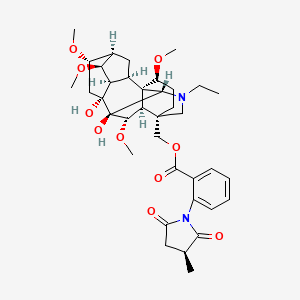

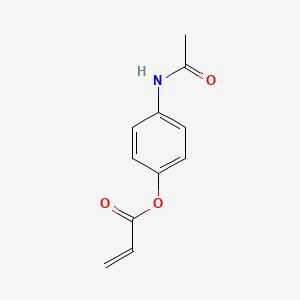

Lobatin B is a furanoheliangolide sesquiterpene lactone . It was isolated from the traditional medicinal plant Neurolaena lobata . It has been found to have significant anti-inflammatory activity .

Synthesis Analysis

Lobatin B is structurally related to compound 3, as confirmed by the analysis of the 1H and 13C NMR spectra . The presence of an isovaleroyl group and two quaternary carbon-bonded methyl groups was revealed in the 1H and 13C NMR spectra .Molecular Structure Analysis

The Lobatin B molecule contains a total of 53 bonds . There are 29 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 double bonds, 2 five-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 2 esters (aliphatic), 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

Lobatin B has been found to inhibit the expression of NPM/ALK, JunB, and PDGF-Rβ . It also attenuates the proliferation of ALCL cells by arresting them in late M phase .- Inhibition of NPM/ALK, thereby providing high specificity in combating the most prevalent fusion protein occurring in ALCL .

- Inhibition of NF-κB, thereby not affecting normal cells with low constitutive NF-κB activity . This property also inhibits tumour cell intravasation into the lymphatic system .

Aplicaciones Científicas De Investigación

Phyto-pharmacological Properties

Lobatin B is a phytochemical derived from Urena lobata L., a medicinal plant known for its wide range of therapeutic properties. Scientific research has identified several important flavonoids, glycosides, and terpenoids in U. lobata, suggesting its potential as a good source of therapeutic phytochemicals. The plant exhibits promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, anti-diarrheal, anti-diabetic, anti-hyperlipidemic, and neuropharmacological effects (Islam & Uddin, 2017).

Cardiovascular Effects

Pueraria lobata, another source of Lobatin B, is traditionally used for its cardiovascular system effects. It's widely utilized either alone or combined with other herbal ingredients for treating cardiovascular diseases in China. Research highlights its ability to exhibit bidirectional regulation on blood pressure and heart rate, increasing coronary flow, protecting against myocardial ischemia, inhibiting platelet adhesion and aggregation, and promoting angiogenesis (Shengmao Li et al., 2011).

Safety and Hazards

Propiedades

Número CAS |

84754-02-9 |

|---|---|

Fórmula molecular |

C20H24O7 |

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

[(2Z,4R,8S,9S,10R,11R)-10-hydroxy-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 3-methylbutanoate |

InChI |

InChI=1S/C20H24O7/c1-9(2)6-15(22)26-17-16-11(4)19(24)25-13(16)7-10(3)12-8-14(21)20(5,27-12)18(17)23/h7-9,13,16-18,23H,4,6H2,1-3,5H3/b10-7-/t13-,16+,17+,18-,20+/m1/s1 |

Clave InChI |

JXMKTEYFXIBRKC-BXRXTLJPSA-N |

SMILES isomérico |

C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |

SMILES |

CC1=CC2C(C(C(C3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |

SMILES canónico |

CC1=CC2C(C(C(C3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |

Sinónimos |

lobatin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1239633.png)

![4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1239639.png)